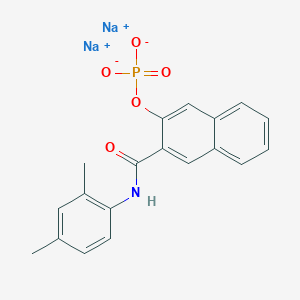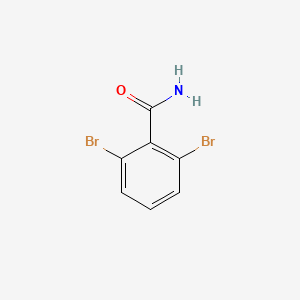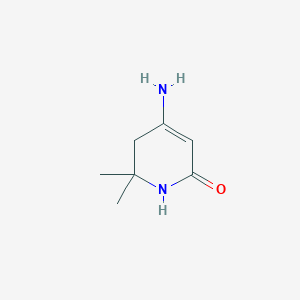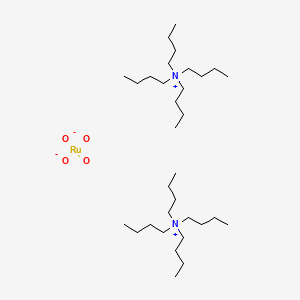
Tetrabutylammonium perruthenate
概要
説明
Tetrabutylammonium perruthenate is a mild oxidant used for the selective transformation of primary alcohols to aldehydes and secondary alcohols to ketones . It is also used as a starting material for rhenium complexes of o-phenylenediamine and o-aminobenzenethiol, and for perrhenate salt formation with nickel porphyrins .
Synthesis Analysis
This compound has been described as a new mild oxidant for alcohols . The synthesis process involves several steps and requires careful handling due to the reactive nature of the compound .Molecular Structure Analysis
The molecular formula of this compound is C32H72N2O4Ru . Its structure includes two tetrabutylammonium ions and a perruthenate ion .Chemical Reactions Analysis
This compound is known to act as an oxidant, particularly in the transformation of primary alcohols to aldehydes and secondary alcohols to ketones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 650.0 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 24 rotatable bonds . Its exact mass and monoisotopic mass are both 650.453549 g/mol .科学的研究の応用
Catalytic Oxidation in Organic Synthesis
Tetrabutylammonium perruthenate (TBAP) and related compounds like tetrapropylammonium perruthenate (TPAP) have significant applications in organic synthesis, particularly as catalytic oxidants. They are used for the oxidation of a wide range of molecules, demonstrating versatility in both double oxidations and selective oxidations. These compounds have been instrumental in heteroatom oxidation, cleavage reactions, and sequential reaction processes. Their utility extends to mild and efficient catalytic systems for various chemical transformations, highlighting their importance in synthetic chemistry (Ley, Norman, Griffith, & Marsden, 1994).
Stereospecific Oxidative Cyclization
In the realm of stereospecific chemical reactions, TBAP plays a critical role. For instance, it is used in the oxidative cyclization of 1,5-dienes to cis-2,5-disubstituted tetrahydrofurans. This showcases its utility in producing specific organic structures with high stereoselectivity and moderate to good yields, marking its significance in the synthesis of complex organic molecules (Piccialli & Caserta, 2004).
Catalyst Recovery and Reuse
The use of tetraalkylammonium salts, including TBAP, in catalytic oxidations of alcohols, allows for the recovery and reuse of the oxidant. This aspect is particularly important in the context of sustainable chemistry, where the recycling of catalysts can lead to more environmentally friendly and cost-effective chemical processes (Ley, Ramarao, & Smith, 2001).
Isomerization of Allylic Alcohols
TBAP has been reported to catalyze the isomerization of allylic alcohols into their corresponding saturated carbonyl derivatives. This application is particularly noteworthy in the synthesis of specific organic compounds, where the structural modification of molecules is crucial (Markó et al., 1999).
Silicon-Carbon Bond Cleavage
In the field of silicon chemistry, TBAP derivatives like tetrabutylammonium triphenyldifluorosilicate are used as fluoride sources for silicon-carbon bond cleavage. This application is essential in generating carbanions for coupling with various electrophiles, highlighting its versatility in organic synthesis (Pilcher & DeShong, 1996).
Steroidal Alcohol Oxidation
TBAP is also effective in the oxidation of steroidal alcohols, providing a mild and efficient method for transforming these complex molecules into their corresponding ketones. This application underscores its utility in the field of steroid chemistry (Acosta, Rao, & Kim, 1993).
Safety and Hazards
Tetrabutylammonium perruthenate is considered hazardous. It may intensify fire due to its oxidizing properties. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and should not be ingested or inhaled .
将来の方向性
作用機序
Target of Action
Tetrabutylammonium perruthenate (TBAP) primarily targets alcohols . It acts as a mild oxidant for the high yield conversion of primary alcohols to aldehydes and secondary alcohols to ketones . Alcohols are organic compounds that contain a hydroxyl (-OH) group. They play a crucial role in many biochemical processes and are often used in the synthesis of various organic compounds.
Mode of Action
TBAP interacts with its targets (alcohols) through an oxidation process . In this process, TBAP acts as a catalytic oxidant, facilitating the conversion of primary alcohols to aldehydes and secondary alcohols to ketones . This interaction results in the removal of hydrogen atoms from the alcohol molecules, leading to the formation of new compounds (aldehydes or ketones).
Biochemical Pathways
The oxidation of alcohols by TBAP affects the metabolic pathways involving these compounds . When primary alcohols are converted to aldehydes and secondary alcohols to ketones, it alters the subsequent reactions in these pathways. The downstream effects include changes in the synthesis of other organic compounds that rely on these alcohols, aldehydes, or ketones as precursors.
Result of Action
The molecular effect of TBAP’s action is the transformation of alcohols into aldehydes or ketones . This transformation is a result of the oxidation process facilitated by TBAP. On a cellular level, if this process were to occur within a biological system, it could potentially affect the function of cells by altering the concentrations of certain metabolites.
Action Environment
The efficacy and stability of TBAP can be influenced by environmental factors such as the solvent used . For instance, the rate of complex formation and its dissociation in different solvents can vary . .
生化学分析
Biochemical Properties
Tetrabutylammonium perruthenate functions as a mild catalytic oxidant for the high yield conversion of alcohols to aldehydes and ketones
Cellular Effects
Given its role in the oxidation of alcohols to aldehydes and ketones, it can be inferred that it may influence cellular metabolism and potentially impact cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a mild catalytic oxidant. It facilitates the conversion of alcohols to aldehydes and ketones, a process that likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its role as an oxidant in the conversion of alcohols to aldehydes and ketones, it may interact with enzymes or cofactors involved in these metabolic processes .
特性
IUPAC Name |
dioxido(dioxo)ruthenium;tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.4O.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;2*-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKNWABDTLDBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Ru](=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72N2O4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


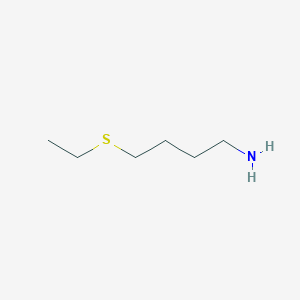
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
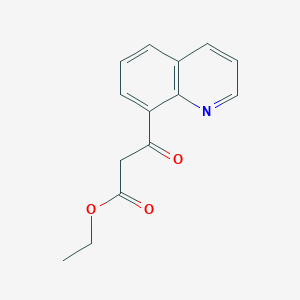
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)
![5-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3175918.png)
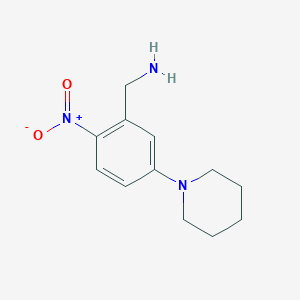
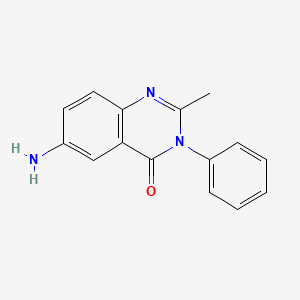
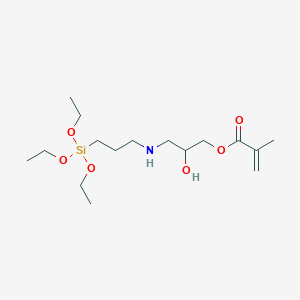
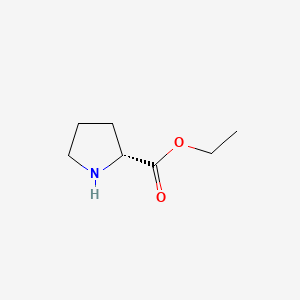
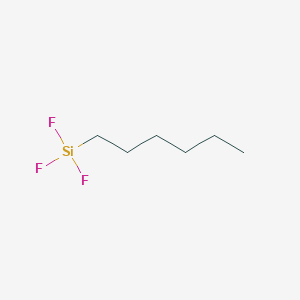
![8-Ethynyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3175948.png)
